Rupintrivir

Content Navigation

CAS Number

Product Name

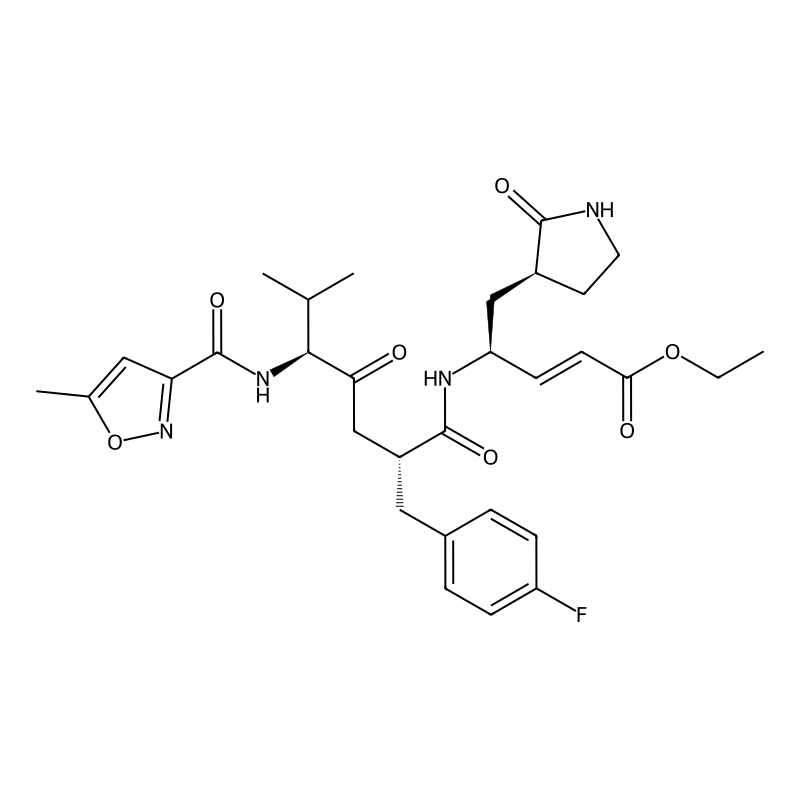

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Rupintrivir (CAS: 223537-30-2), also known as AG7088, is a highly potent, peptidomimetic irreversible inhibitor of human rhinovirus (HRV) and enterovirus 3C proteases. Featuring an α,β-unsaturated ester (Michael acceptor) warhead, it covalently binds to the catalytic cysteine (e.g., Cys147 in HRV) of the viral protease active site. For scientific procurement, Rupintrivir is primarily sourced as a reference material for standardizing in vitro 3C protease biochemical assays, establishing baseline antiviral efficacy in cell models (mean EC50 of ~23 nM across 48 HRV serotypes), and serving as a rigidifying ligand for high-resolution X-ray crystallography of viral proteases . Its well-characterized binding kinetics and broad-spectrum picornavirus activity make it an indispensable control compound in antiviral drug discovery workflows.

Research Fit

Irreversible HRV 3C protease inhibition

Reported anti-HRV activity across 48 serotypes

Intranasal delivery research tool

Substituting Rupintrivir with generic broad-spectrum protease inhibitors (e.g., standard cathepsin inhibitors) or modern coronavirus-optimized 3CLpro inhibitors (such as Nirmatrelvir or GC376) critically compromises assay specificity and structural studies. While GC376 is highly potent against SARS-CoV-2 Mpro, Rupintrivir exhibits profound selectivity for picornavirus 3C proteases, showing negligible activity against coronavirus Mpro (IC50 > 20 µM) due to steric clashes at the S1'/S2 subsites [1]. Furthermore, unlike reversible non-covalent inhibitors that suffer from transient target occupancy, Rupintrivir's Michael acceptor drives an ultra-fast irreversible inactivation, ensuring 1:1 stoichiometric binding. This makes it highly suited for active-site titration and stable co-crystallization, applications where reversible or off-target generic substitutes fail to provide reproducible baseline data.

Substitution Risk

Irreversible binding mechanism may not be replicated by reversible 3C protease inhibitors.

Anti-enterovirus (EV71/CV-A16) potency differs from HRV; spectrum may not transfer.

Low oral bioavailability contrasts with oral analogs; delivery route may not be interchangeable.

Picornavirus vs. Coronavirus Protease Selectivity

In comparative enzymatic assays, Rupintrivir demonstrates extreme selectivity for picornavirus 3C proteases over coronavirus 3CL proteases. While the broad-spectrum inhibitor GC376 potently inhibits SARS-CoV-2 Mpro (IC50 = 0.03 µM), Rupintrivir is virtually inactive against Mpro (IC50 > 20 µM) but maintains extreme potency against HRV 3Cpro (IC50 ~0.005 µM) [1]. This strict selectivity profile makes Rupintrivir an essential negative control in coronavirus drug discovery and a positive control in enterovirus research.

| Evidence Dimension | Enzymatic Inhibition (IC50) |

| Target Compound Data | Rupintrivir: IC50 ~0.005 µM (HRV 3Cpro); > 20 µM (SARS-CoV-2 Mpro) |

| Comparator Or Baseline | GC376: IC50 = 0.03 µM (SARS-CoV-2 Mpro) |

| Quantified Difference | Rupintrivir shows >4000-fold selectivity for HRV 3Cpro over SARS-CoV-2 Mpro, whereas GC376 is highly active on Mpro. |

| Conditions | In vitro FRET-based enzymatic cleavage assays |

Procurement of Rupintrivir is critical for researchers needing a highly selective picornavirus benchmark to counter-screen against coronavirus Mpro activity.

Covalent Inactivation Kinetics

Rupintrivir's α,β-unsaturated ester acts as a Michael acceptor, driving rapid irreversible inactivation of the 3C protease. Against HRV 14 3Cpro, Rupintrivir achieves an exceptional inactivation rate constant (k_obs/[I]) of 1,470,000 M-1 s-1 . In contrast, non-covalent peptidomimetic analogs only achieve reversible equilibrium binding (Kd in the nanomolar to micromolar range) without permanent target occlusion. This rapid, irreversible 1:1 stoichiometry allows Rupintrivir to be used for precise active-site titration of recombinant protease batches.

| Evidence Dimension | Inactivation Rate Constant (k_obs/[I]) |

| Target Compound Data | Rupintrivir: 1,470,000 ± 440,000 M-1 s-1 (HRV 14 3Cpro) |

| Comparator Or Baseline | Non-covalent reversible inhibitors: No covalent inactivation (k_inact = 0) |

| Quantified Difference | Rupintrivir provides ultra-fast irreversible covalent bonding, permanently neutralizing the enzyme active site. |

| Conditions | In vitro kinetic monitoring of HRV 14 3C protease inactivation |

Irreversible binding kinetics make Rupintrivir highly effective compared to reversible analogs for quantifying the exact concentration of active enzyme in a purified protein batch.

Broad-Spectrum Enterovirus Potency

When evaluating broad-spectrum efficacy across the Picornaviridae family, Rupintrivir outperforms many early-generation antivirals. For Enterovirus 71 (EV71), Rupintrivir demonstrates a mean cellular EC50 of ~1 nM, suppressing viral replication in a dose-dependent manner without obvious cytotoxicity [1]. By comparison, older capsid inhibitors like Pleconaril are highly strain-specific and often show IC50 values closer to 50 nM with higher susceptibility to resistance mutations. Rupintrivir's mechanism ensures uniform potency across 48 HRV serotypes and multiple enteroviruses.

| Evidence Dimension | Cellular Antiviral Potency (EC50) |

| Target Compound Data | Rupintrivir: ~1 nM (EV71); ~23 nM (HRV mean) |

| Comparator Or Baseline | Pleconaril (Capsid Inhibitor): IC50 < 50 nM (but strain-dependent and resistance-prone) |

| Quantified Difference | Rupintrivir provides up to 50-fold higher potency against EV71 and broader uniform efficacy across picornavirus serotypes. |

| Conditions | In vitro cell protection assays (e.g., RD cells for EV71, H1-HeLa for HRV) |

For laboratories screening novel pan-enterovirus therapeutics, Rupintrivir is the most reliable, broad-spectrum positive control available for cell-based replication assays.

Picornavirus Screening Positive Control

Due to its broad-spectrum efficacy (EC50 ~23 nM across 48 HRV serotypes and ~1 nM against EV71), Rupintrivir is the industry-standard positive control in high-throughput screening (HTS) and cell-based protection assays targeting human rhinoviruses, enteroviruses, and coxsackieviruses [1].

Mpro Inhibitor Selectivity Benchmarking

Because Rupintrivir is highly potent against 3Cpro but virtually inactive against SARS-CoV-2 Mpro (IC50 > 20 µM), it is procured as a critical negative control. Medicinal chemists use it to profile the target specificity of novel pan-viral protease inhibitors, ensuring new compounds can distinguish between coronaviral and enteroviral active sites [2].

Active-Site Titration of Proteases

The ultra-fast, irreversible covalent binding driven by its Michael acceptor warhead (k_obs/[I] = 1.47 x 10^6 M-1 s-1) allows Rupintrivir to be used for active-site titration. Biochemists use it to precisely quantify the fraction of correctly folded, catalytically active enzyme in purified batches of 3C protease prior to kinetic studies .

Co-Crystallization Studies

Rupintrivir forms a highly stable 1:1 covalent adduct with the catalytic cysteine of 3C proteases. Structural biologists routinely procure it to rigidify the protease active site, facilitating the generation of high-resolution X-ray crystal structures that serve as templates for structure-based drug design (SBDD) [1].

Application Fit Matrix

References

- [1] Lu, G., et al. (2011). Crystal Structures of Enterovirus 71 3C Protease Complexed with Rupintrivir Reveal the Roles of Catalytically Important Residues. Journal of Virology, 85(19), 10021–10030.

- [2] Ma, C., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Research, 30, 678–692.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

Wikipedia

2: Zhang X, Song Z, Qin B, Zhang X, Chen L, Hu Y, Yuan Z. Rupintrivir is a promising candidate for treating severe cases of enterovirus-71 infection: evaluation of antiviral efficacy in a murine infection model. Antiviral Res. 2013 Mar;97(3):264-9. doi: 10.1016/j.antiviral.2012.12.029. PubMed PMID: 23295352.

3: Wu C, Cai Q, Chen C, Li N, Peng X, Cai Y, Yin K, Chen X, Wang X, Zhang R, Liu L, Chen S, Li J, Lin T. Structures of Enterovirus 71 3C proteinase (strain E2004104-TW-CDC) and its complex with rupintrivir. Acta Crystallogr D Biol Crystallogr. 2013 May;69(Pt 5):866-71. doi: 10.1107/S0907444913002862. PubMed PMID: 23633597.

4: Hung HC, Wang HC, Shih SR, Teng IF, Tseng CP, Hsu JT. Synergistic inhibition of enterovirus 71 replication by interferon and rupintrivir. J Infect Dis. 2011 Jun 15;203(12):1784-90. doi: 10.1093/infdis/jir174. PubMed PMID: 21536800.

5: Zhang XN, Song ZG, Jiang T, Shi BS, Hu YW, Yuan ZH. Rupintrivir is a promising candidate for treating severe cases of Enterovirus-71 infection. World J Gastroenterol. 2010 Jan 14;16(2):201-9. PubMed PMID: 20066739; PubMed Central PMCID: PMC2806558.

6: Wang J, Fan T, Yao X, Wu Z, Guo L, Lei X, Wang J, Wang M, Jin Q, Cui S. Crystal structures of enterovirus 71 3C protease complexed with rupintrivir reveal the roles of catalytically important residues. J Virol. 2011 Oct;85(19):10021-30. doi: 10.1128/JVI.05107-11. PubMed PMID: 21813612; PubMed Central PMCID: PMC3196404.

7: Lacroix C, George S, Leyssen P, Hilgenfeld R, Neyts J. The enterovirus 3C protease inhibitor SG85 efficiently blocks rhinovirus replication and is not cross-resistant with rupintrivir. Antimicrob Agents Chemother. 2015 Sep;59(9):5814-8. doi: 10.1128/AAC.00534-15. PubMed PMID: 26055377; PubMed Central PMCID: PMC4538484.

8: Lu G, Qi J, Chen Z, Xu X, Gao F, Lin D, Qian W, Liu H, Jiang H, Yan J, Gao GF. Enterovirus 71 and coxsackievirus A16 3C proteases: binding to rupintrivir and their substrates and anti-hand, foot, and mouth disease virus drug design. J Virol. 2011 Oct;85(19):10319-31. doi: 10.1128/JVI.00787-11. PubMed PMID: 21795339; PubMed Central PMCID: PMC3196414.

9: Binford SL, Weady PT, Maldonado F, Brothers MA, Matthews DA, Patick AK. In vitro resistance study of rupintrivir, a novel inhibitor of human rhinovirus 3C protease. Antimicrob Agents Chemother. 2007 Dec;51(12):4366-73. PubMed PMID: 17908951; PubMed Central PMCID: PMC2167992.

10: Binford SL, Maldonado F, Brothers MA, Weady PT, Zalman LS, Meador JW 3rd, Matthews DA, Patick AK. Conservation of amino acids in human rhinovirus 3C protease correlates with broad-spectrum antiviral activity of rupintrivir, a novel human rhinovirus 3C protease inhibitor. Antimicrob Agents Chemother. 2005 Feb;49(2):619-26. PubMed PMID: 15673742; PubMed Central PMCID: PMC547258.

11: Burns-Naas LA, Lee C, Evering W, Ahern L, Webber S, Zorbas M. Lack of respiratory and contact sensitizing potential of the intranasal antiviral drug candidate rupintrivir (AG7088): a weight-of-the-evidence evaluation. J Immunotoxicol. 2005 Jul 1;2(3):123-39. doi: 10.1080/15476910500203925. PubMed PMID: 18958666.

12: Ang MJ, Lau QY, Ng FM, Then SW, Poulsen A, Cheong YK, Ngoh ZX, Tan YW, Peng J, Keller TH, Hill J, Chu JJ, Chia CS. Peptidomimetic ethyl propenoate covalent inhibitors of the enterovirus 71 3C protease: a P2-P4 study. J Enzyme Inhib Med Chem. 2016;31(2):332-9. doi: 10.3109/14756366.2015.1018245. PubMed PMID: 25792507.

13: Wang Y, Li G, Yuan S, Gao Q, Lan K, Altmeyer R, Zou G. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71. Antimicrob Agents Chemother. 2016 Aug 22;60(9):5357-67. doi: 10.1128/AAC.01073-16. PubMed PMID: 27353263; PubMed Central PMCID: PMC4997834.

14: Costenaro L, Kaczmarska Z, Arnan C, Janowski R, Coutard B, Solà M, Gorbalenya AE, Norder H, Canard B, Coll M. Structural basis for antiviral inhibition of the main protease, 3C, from human enterovirus 93. J Virol. 2011 Oct;85(20):10764-73. doi: 10.1128/JVI.05062-11. PubMed PMID: 21835784; PubMed Central PMCID: PMC3187475.

15: Jetsadawisut W, Nutho B, Meeprasert A, Rungrotmongkol T, Kungwan N, Wolschann P, Hannongbua S. Susceptibility of inhibitors against 3C protease of coxsackievirus A16 and enterovirus A71 causing hand, foot and mouth disease: A molecular dynamics study. Biophys Chem. 2016 Dec;219:9-16. doi: 10.1016/j.bpc.2016.09.005. PubMed PMID: 27668727.

16: Tijsma A, Franco D, Tucker S, Hilgenfeld R, Froeyen M, Leyssen P, Neyts J. The capsid binder Vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication. Antimicrob Agents Chemother. 2014 Nov;58(11):6990-2. doi: 10.1128/AAC.03328-14. PubMed PMID: 25199773; PubMed Central PMCID: PMC4249361.

17: Smee DF, Evans WJ, Nicolaou KC, Tarbet EB, Day CW. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds. Antiviral Res. 2016 Jul;131:61-5. doi: 10.1016/j.antiviral.2016.04.003. PubMed PMID: 27063860; PubMed Central PMCID: PMC5100981.

18: Shang L, Wang Y, Qing J, Shu B, Cao L, Lou Z, Gong P, Sun Y, Yin Z. An adenosine nucleoside analogue NITD008 inhibits EV71 proliferation. Antiviral Res. 2014 Dec;112:47-58. doi: 10.1016/j.antiviral.2014.10.009. PubMed PMID: 25446894.

19: Mello C, Aguayo E, Rodriguez M, Lee G, Jordan R, Cihlar T, Birkus G. Multiple classes of antiviral agents exhibit in vitro activity against human rhinovirus type C. Antimicrob Agents Chemother. 2014;58(3):1546-55. doi: 10.1128/AAC.01746-13. PubMed PMID: 24366736; PubMed Central PMCID: PMC3957863.

20: Kawatkar SP, Gagnon M, Hoesch V, Tiong-Yip C, Johnson K, Ek M, Nilsson E, Lister T, Olsson L, Patel J, Yu Q. Design and structure-activity relationships of novel inhibitors of human rhinovirus 3C protease. Bioorg Med Chem Lett. 2016 Jul 15;26(14):3248-52. doi: 10.1016/j.bmcl.2016.05.066. PubMed PMID: 27265257.

Explore Compound Types